![molecular formula C21H21N5O3S B2428661 2-(4-(Piperidin-1-ylsulfonyl)phenyl)-5-((pyridin-3-ylmethyl)amino)oxazole-4-carbonitrile CAS No. 941244-02-6](/img/structure/B2428661.png)
2-(4-(Piperidin-1-ylsulfonyl)phenyl)-5-((pyridin-3-ylmethyl)amino)oxazole-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-(Piperidin-1-ylsulfonyl)phenyl)-5-((pyridin-3-ylmethyl)amino)oxazole-4-carbonitrile is a useful research compound. Its molecular formula is C21H21N5O3S and its molecular weight is 423.49. The purity is usually 95%.
BenchChem offers high-quality 2-(4-(Piperidin-1-ylsulfonyl)phenyl)-5-((pyridin-3-ylmethyl)amino)oxazole-4-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-(Piperidin-1-ylsulfonyl)phenyl)-5-((pyridin-3-ylmethyl)amino)oxazole-4-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antibacterial and Antifungal Activities
Derivatives of oxazole-carbonitrile have demonstrated significant promise in the fight against microbial threats. Research indicates that certain synthesized derivatives show notable antibacterial and antifungal activities. For instance, a study reports on derivatives exhibiting substantial antimicrobial effects against tested microbes, suggesting potential applications in developing new antimicrobial agents (Goswami et al., 2022). Similarly, another investigation emphasizes the synthesis of compounds with significant biological activity against a range of microorganisms, underlining their therapeutic potential in addressing infectious diseases (Suresh et al., 2016).
Cancer Research
The exploration of oxazole-carbonitrile derivatives extends into cancer research, where certain compounds have shown anti-proliferative activities against human cancer cell lines. A notable study highlights the synthesis of compounds that outperformed the standard drug in cytotoxic assessments against breast cancer cells, indicating a promising avenue for cancer treatment (Parveen et al., 2017).
Tuberculosis Treatment
The ongoing battle against tuberculosis (TB) has been enriched by the synthesis of novel derivatives targeting Mycobacterium tuberculosis. Research demonstrates the potential of these compounds as GyrB inhibitors, offering a new strategy to combat TB resistance issues. One study revealed compounds with significant inhibition of Mycobacterium smegmatis GyrB ATPase and DNA gyrase activities, suggesting their efficacy in TB treatment (Jeankumar et al., 2013).
Enzymatic and Chemical Synthesis
The versatility of 2-(4-(Piperidin-1-ylsulfonyl)phenyl)-5-((pyridin-3-ylmethyl)amino)oxazole-4-carbonitrile derivatives extends to enzymatic and chemical synthesis processes. Studies have outlined efficient routes for preparing various oxazole derivatives, highlighting the compound's utility in facilitating diverse synthetic procedures and expanding the chemical toolkit for research and development (Lemaire et al., 2015).
properties
IUPAC Name |
2-(4-piperidin-1-ylsulfonylphenyl)-5-(pyridin-3-ylmethylamino)-1,3-oxazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O3S/c22-13-19-21(24-15-16-5-4-10-23-14-16)29-20(25-19)17-6-8-18(9-7-17)30(27,28)26-11-2-1-3-12-26/h4-10,14,24H,1-3,11-12,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITBXRCQHCQECOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3=NC(=C(O3)NCC4=CN=CC=C4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(Piperidin-1-ylsulfonyl)phenyl)-5-((pyridin-3-ylmethyl)amino)oxazole-4-carbonitrile |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.